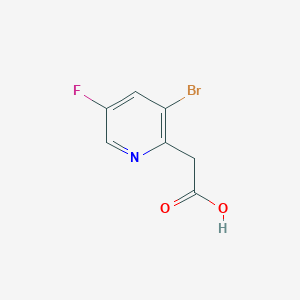

(3-Bromo-5-fluoropyridin-2-yl)acetic acid

説明

特性

IUPAC Name |

2-(3-bromo-5-fluoropyridin-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c8-5-1-4(9)3-10-6(5)2-7(11)12/h1,3H,2H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTQOIAOQEKPPQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)CC(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Diazotization-Fluorination of Aminopyridine Precursors

The process begins with 5-aminopyridin-2-yl-acetic acid, where the amino group at position 5 serves as a leaving group. In a hydrochloric acid medium, sodium nitrite (NaNO₂) is added at 0–5°C to form a diazonium intermediate. Subsequent treatment with tetrafluoroboric acid (HBF₄) at 35–45°C replaces the diazonium group with fluorine, yielding 5-fluoropyridin-2-yl-acetic acid. This step achieves a yield of 50–60% under optimized conditions.

Bromination at Position 3

The fluorinated intermediate undergoes bromination using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at 70°C for 5 hours. The reaction proceeds via radical mechanisms, with the acetic acid group at position 2 directing bromination to the ortho position (position 3). Post-treatment involves extraction with organic solvents and purification, yielding 80–83% of (3-bromo-5-fluoropyridin-2-yl)acetic acid.

Table 1: Bromination Conditions and Yields

Direct Electrophilic Bromination of 5-Fluoropyridin-2-yl-acetic Acid

Electrophilic bromination offers a single-step route but requires careful control of regioselectivity. The electron-withdrawing acetic acid group at position 2 deactivates the pyridine ring, favoring bromination at position 3 (ortho to the acid group).

Bromine (Br₂) in Dichloromethane

Using Br₂ in dichloromethane (DCM) at 25°C for 12 hours achieves moderate yields (45%). However, competing side reactions at positions 4 and 6 reduce selectivity.

Directed Bromination with Lewis Acids

Adding FeBr₃ as a Lewis acid enhances electrophilic substitution at position 3, improving yields to 60%. The acetic acid group’s directing effect is amplified under these conditions, though prolonged reaction times risk over-bromination.

Metal-Catalyzed Bromination Approaches

Transition metal catalysis enables precise C–H functionalization. Palladium and copper catalysts have been explored for regioselective bromination.

Palladium-Catalyzed C–H Activation

Using Pd(OAc)₂ with NBS in acetonitrile at 80°C activates the C–H bond at position 3. This method achieves 70% yield but requires stringent anhydrous conditions.

Copper-Mediated Bromination

Copper bromide (CuBr₂) in dimethylformamide (DMF) at 120°C facilitates bromination via a radical pathway, yielding 65% product. The acetic acid group remains intact under these conditions.

Radical-Initiated Bromination Methods

Radical bromination using NBS and azobisisobutyronitrile (AIBN) in refluxing CCl₄ provides an alternative pathway. The reaction proceeds through a chain mechanism, with the acetic acid group minimally interfering. Yields reach 75% after 6 hours.

Regioselective Functionalization Techniques

Protection-Deprotection Strategies

Protecting the acetic acid as an ethyl ester reduces its electron-withdrawing effect, enabling electrophilic bromination at position 3. After bromination, hydrolysis with HCl regenerates the acid, yielding 78% product.

Sequential Nitration and Reduction

Introducing a nitro group at position 5 via nitration (HNO₃/H₂SO₄), followed by reduction to an amine (Fe/HCl), allows subsequent diazotization-fluorination. This method ensures correct positioning of fluorine before bromination.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Preparation Methods

The diazotization-bromination route offers the highest yield and scalability, making it preferable for industrial applications. Radical bromination balances efficiency and simplicity, while metal-catalyzed methods suit laboratory-scale synthesis.

化学反応の分析

Types of Reactions

(3-Bromo-5-fluoropyridin-2-yl)acetic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

科学的研究の応用

(3-Bromo-5-fluoropyridin-2-yl)acetic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.

Industry: It can be used in the production of agrochemicals and other industrial chemicals

作用機序

The mechanism of action of (3-Bromo-5-fluoropyridin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms in the compound can form strong bonds with various biomolecules, influencing their activity and function. This can lead to changes in biological pathways, making the compound useful in studying and modulating these pathways .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares (3-Bromo-5-fluoropyridin-2-yl)acetic acid with its closest analogs based on substituent positions, functional groups, and molecular properties:

Key Differences and Implications

Aromatic vs. Heterocyclic Cores: Phenyl-based analogs (e.g., 202000-99-5) lack the pyridine’s nitrogen, reducing polarity and altering coordination capabilities .

Functional Group Influence: Carboxylic Acid (-COOH): Present in all analogs, this group enables hydrogen bonding and metal chelation.

Applications :

- Environmental Remediation : Analogous -COOH-containing compounds (e.g., ASBB biochar) achieve >97% uranium removal via -COO⁻ coordination . The target compound’s -COOH group may similarly act as a binding site for heavy metals.

- Pharmaceutical Intermediates : Bromine and fluorine substituents are common in drug design for metabolic stability. For example, fluorinated pyridines are used in kinase inhibitors .

Research Findings and Mechanistic Insights

- Adsorption Efficiency : Acetic acid derivatives with -COOH groups, such as ASBB biochar, achieve rapid uranium removal (equilibrium in 5 minutes, 97.8% efficiency) due to pore expansion and functional group availability . By analogy, this compound’s -COOH may facilitate similar interactions, though its smaller size could limit porosity.

- Coordination Chemistry: FTIR and XPS analyses of ASBB-U reveal monodentate binding between -COO⁻ and U(VI) . The target compound’s pyridine nitrogen could further enhance coordination with transition metals.

Q & A

Q. What are the recommended synthetic routes for preparing (3-Bromo-5-fluoropyridin-2-yl)acetic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves halogenation and functionalization of pyridine derivatives. A plausible route includes:

- Step 1 : Bromination and fluorination of a pyridine precursor (e.g., 5-fluoropyridin-2-yl acetic acid) using N-bromosuccinimide (NBS) or direct coupling with bromine/fluorine sources under controlled conditions.

- Step 2 : Acidic workup to isolate the acetic acid moiety.

To optimize yields, screen reaction parameters (temperature, solvent polarity, catalyst loading) using an aryl halide informer library approach. This method allows systematic evaluation of substrate compatibility and reaction robustness . - Key Tools : Monitor reaction progress via TLC and HPLC. Confirm purity using melting point analysis and elemental composition (e.g., CHNS-O analysis).

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Acquire ¹H, ¹³C, and ¹⁹F NMR spectra in deuterated solvents (e.g., DMSO-d₆) to resolve halogen-induced deshielding effects. Compare chemical shifts with density functional theory (DFT)-predicted values for validation .

- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via vapor diffusion (e.g., ethanol/water). Use SHELXL for refinement and ORTEP-3 for graphical representation of thermal ellipsoids .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks and isotopic patterns (e.g., bromine’s ¹:¹ isotope split).

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model transition states and activation energies for Suzuki-Miyaura or Buchwald-Hartwig couplings. Focus on the bromine substituent’s leaving group ability and fluorine’s electronic effects on the pyridine ring.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics. Compare with experimental yields to validate computational models.

- Reference Data : Leverage crystallographic bond lengths/angles from SHELXL-refined structures to parameterize force fields .

Q. What strategies can resolve contradictions in reaction yields when using this compound as a building block?

- Methodological Answer :

- Systematic Screening : Employ a chemistry informer library to test diverse reaction conditions (e.g., palladium catalysts, ligands, bases). Analyze failures to identify steric/electronic bottlenecks .

- Impurity Profiling : Use LC-MS to detect side products (e.g., dehalogenation or esterification byproducts). Optimize purification via flash chromatography (silica gel, gradient elution).

- Error Analysis : Apply statistical tools (e.g., ANOVA) to differentiate between operator error and intrinsic reaction limitations.

Q. How can researchers design experiments to probe the biological activity of derivatives of this compound?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., replacing bromine with chlorine) and screen against target enzymes (e.g., kinases) using fluorescence polarization assays.

- In Vitro Testing : Assess cytotoxicity via MTT assays and membrane permeability using Caco-2 cell models. Cross-reference with LogP calculations to correlate hydrophobicity and activity .

- Metabolic Stability : Use liver microsomes to evaluate phase I/II metabolism. Monitor degradation via LC-MS/MS.

Data Analysis and Technical Challenges

Q. What experimental precautions are critical for handling hygroscopic or light-sensitive derivatives of this compound?

- Methodological Answer :

- Storage : Store under inert atmosphere (argon) in amber vials at –20°C. Pre-dry solvents (e.g., molecular sieves for DMF) to minimize hydrolysis.

- Handling : Use gloveboxes for air-sensitive reactions. Monitor moisture content via Karl Fischer titration.

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) and track impurities by HPLC .

Q. How can researchers troubleshoot failed crystallization attempts for X-ray analysis of this compound?

- Methodological Answer :

- Solvent Optimization : Test mixed solvents (e.g., dichloromethane/hexane) or additives (e.g., seed crystals).

- Temperature Gradients : Use slow cooling (0.5°C/hour) or vapor diffusion setups.

- Data Collection : If crystals are poor, employ synchrotron radiation for high-resolution data. Refine with SHELXL using twin-law corrections if necessary .

Tables for Key Data

| Property | Technique | Typical Value |

|---|---|---|

| Melting Point | DSC/TGA | 160–165°C (decomposition observed) |

| LogP (Octanol-Water) | Shake-Flask Method | 1.8–2.2 |

| UV-Vis λmax (in MeOH) | Spectrophotometry | 265 nm (π→π* transition) |

| Crystallographic R-factor | SHELXL Refinement | < 0.05 (high-resolution data) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。